6-(Propan-2-yl)spiro[2.5]octan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Propan-2-yl)spiro[2.5]octan-1-amine is a chemical compound with the molecular formula C₁₁H₂₁N. It is known for its unique spirocyclic structure, which consists of a spiro[2.5]octane core with an amine group attached to it. This compound has gained attention in various fields of research due to its distinctive structural and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)spiro[2.5]octan-1-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an appropriate amine under acidic or basic conditions. The reaction conditions may vary depending on the specific precursor and desired yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Propan-2-yl)spiro[2.5]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-(Propan-2-yl)spiro[2.5]octan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 6-(Propan-2-yl)spiro[2.5]octan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: This compound has a similar spirocyclic core but with a different substitution pattern.
Spiro[2.5]octane derivatives: Various derivatives of spiro[2.5]octane with different functional groups are studied for their unique properties.
Uniqueness
6-(Propan-2-yl)spiro[2.5]octan-1-amine stands out due to its specific substitution pattern and the presence of the amine group, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H21N |
---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
6-propan-2-ylspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C11H21N/c1-8(2)9-3-5-11(6-4-9)7-10(11)12/h8-10H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
WOKAXIDUSGXTGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC2(CC1)CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.